molecular formula C16H11N3O2S B2788260 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one CAS No. 878971-45-0

2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one

Cat. No.: B2788260
CAS No.: 878971-45-0
M. Wt: 309.34
InChI Key: XXMMVUHWYQRQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a benzo[d]oxazole ring linked via a thioether-methyl group at position 2 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, widely studied for their pharmacological properties, including anticancer, antimicrobial, and antioxidant activities .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15-10-5-1-2-6-11(10)17-14(19-15)9-22-16-18-12-7-3-4-8-13(12)21-16/h1-8H,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMMVUHWYQRQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one typically involves the reaction of 2-mercaptobenzoxazole with a quinazolinone derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Formation of the Quinazolinone Core

The quinazolin-4(3H)-one skeleton can be synthesized via:

  • Cyclization of o-amino benzamides : Transition-metal-free annulation reactions with thiols or aldehydes, as demonstrated in one-pot intermolecular reactions .

  • Condensation of anthranilamide with aldehydes : A common method involving DMSO as a solvent and oxidants like DTBP for cyclization .

Assembly of the Benzo[d]oxazol Moiety

The benzo[d]oxazole fragment could be synthesized separately and then attached via:

  • Cross-coupling reactions : For example, Ullmann-type coupling between a thiol and an aryl halide .

  • Direct substitution : If the benzo[d]oxazole-2-thiol is preformed, it may react with an electrophilic quinazolinone derivative .

Formation of Quinazolin-4(3H)-one Core

A typical pathway involves the condensation of o-aminobenzamide with aldehydes, followed by cyclization and oxidation. For example:

  • Imine formation : Reaction of o-aminobenzamide with an aldehyde (e.g., benzaldehyde) forms an imine intermediate.

  • Cyclization : Intramolecular cyclization under acidic conditions (e.g., p-TsOH) or with oxidants like DTBP .

  • Oxidation : Completion of the quinazolinone ring via oxidation, yielding the final product .

Benzo[d]oxazol Assembly

The benzo[d]oxazole fragment is typically synthesized via:

  • Cyclization of o-aminophenol derivatives : With reagents like chloroformates or isocyanates .

  • Post-synthetic coupling : Attachment to the quinazolinone via thioether bond formation .

Spectroscopic Data

  • 1H-NMR : Peaks corresponding to the quinazolinone aromatic protons (δ 7.5–8.5 ppm) and the methylene group (δ ~4 ppm) would be expected. The benzo[d]oxazol moiety may show signals at δ ~7–8 ppm .

  • IR : Absorption bands for C=O (quartzlinone carbonyl, ~1690 cm⁻¹) and C-S (thioether, ~600–700 cm⁻¹) .

Stability and Reactivity

The compound’s stability likely depends on:

  • Thioether linkage : Resistant to hydrolysis under mild conditions but susceptible under strong acidic/basic conditions.

  • Quinazolinone core : May undergo further substitution at position 3 or undergo ring-opening under harsh conditions .

Comparison of Reaction Conditions

Parameter Typical Conditions Yield Range Key Reagents
Quinazolinone coreo-Aminobenzamide + aldehyde, DMSO, oxidant (DTBP), 100–120°C, 16–48 h 50–98%p-TsOH, DTBP
Thio group intro.Chloromethylquinazolinone + benzo[d]oxazol-2-ylthiol, THF, reflux 70–90%Base (e.g., NaOH)
Benzo[d]oxazol synth.o-Aminophenol + chloroformate, reflux in DMF 60–85%Chloroformates, Et3N

Challenges and Limitations

  • Selectivity : Achieving regioselectivity in substitution reactions on the quinazolinone core.

  • Scalability : Multi-step synthesis may complicate large-scale production.

  • Functional group compatibility : Thiols and oxidants must be compatible to avoid side reactions .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazolinone core linked to a benzo[d]oxazole moiety through a thioether bridge. The synthesis typically involves the condensation of 2-(chloromethyl)quinazolin-4(3H)-one with benzo[d]oxazole-2-thiol, often using bases like potassium carbonate and phase transfer catalysts such as tetrabutylammonium bromide in solvents like dimethylformamide. This reaction generally yields the desired product with moderate to high efficiency.

Anticancer Properties

The quinazolinone and benzoxazole frameworks are known for their significant biological activities, particularly in cancer therapy. Compounds similar to 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one have been investigated for their ability to inhibit kinases, including the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. Interaction studies suggest that these compounds can effectively bind to key amino acids within the active sites of target proteins, mimicking known inhibitors through hydrogen bonds and hydrophobic interactions .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit strong antimicrobial properties against various bacterial strains. In vitro studies indicate significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against strains like Candida albicans and Aspergillus niger. These findings highlight the compound's potential as a therapeutic agent in treating infectious diseases .

Case Studies

  • VEGFR-2 Inhibition : A study demonstrated that derivatives based on the benzoxazole moiety showed promising results as VEGFR-2 inhibitors, leading to apoptosis in cancer cell lines. These findings suggest potential applications in targeted cancer therapies .
  • Antimicrobial Screening : A synthesized series of quinazoline derivatives, including those similar to this compound, were evaluated against various microbial strains. Results indicated strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, establishing a foundation for further development into antimicrobial agents .
  • Diverse Pharmacological Properties : Other studies have highlighted the broad range of biological activities associated with quinazoline derivatives, including anti-inflammatory, analgesic, and antihypertensive effects. This underscores the versatility of compounds within this chemical class for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its 2-((benzo[d]oxazol-2-ylthio)methyl) substituent. Below is a comparison with key analogues:

Compound Name Substituent at Position 2 Core Structure Key Structural Differences
2-((Benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one Benzo[d]oxazole-thio-methyl Quinazolin-4(3H)-one Unique thioether-bridged benzoxazole group
2-Thioxo-benzo[g]quinazolin-4(3H)-one Thioxo group, benzo[g] extension Benzo[g]quinazolin-4(3H)-one Thioxo substitution and extended aromatic ring
3-Alkyl-2-(1H-1,2,3-triazolyl)methylthio derivatives Triazole-linked methylthio Dihydroquinazolin-4(1H)-one Triazole moiety instead of benzoxazole
2-Pentylquinazolin-4(3H)-one Pentyl group Quinazolin-4(3H)-one Simple alkyl chain substitution
2-(4-Chlorophenyl)quinazolin-4(3H)-one 4-Chlorophenyl group Quinazolin-4(3H)-one Aryl substitution without sulfur linkage

Advantages and Limitations

  • Advantages: Enhanced metabolic stability due to the benzoxazole ring’s aromaticity. Potential dual functionality (antimicrobial + anticancer) from the hybrid structure.
  • Limitations :
    • Synthetic complexity compared to simpler alkyl/aryl-substituted analogues.
    • Possible solubility challenges due to hydrophobic benzoxazole and thioether groups.

Research Findings and Emerging Trends

  • Structure-Activity Relationships (SAR) :
    • Sulfur atoms in thioether or thioxo groups improve bioactivity, as seen in 2-thioxo derivatives .
    • Bulky substituents (e.g., benzoxazole) may enhance target binding but reduce bioavailability .
  • Catalytic Innovations: Magnetic nanoparticle-supported catalysts (e.g., Cu@Py-Oxa@SPION) enable efficient synthesis of triazole-quinazolinones, suggesting applicability for synthesizing the target compound .

Biological Activity

2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one is a novel compound featuring a unique structural arrangement that combines the biological properties of quinazolinones and benzoxazoles. This compound has garnered attention due to its potential pharmacological activities, particularly in anticancer, antimicrobial, and anticonvulsant domains.

Structural Characteristics

The compound is characterized by a quinazolinone core linked to a benzo[d]oxazole moiety via a thioether bridge. This structural configuration is significant as it enhances the compound's interaction with biological targets, potentially leading to improved selectivity and efficacy.

Compound Name Structural Features Biological Activity
This compoundQuinazolinone core + benzo[d]oxazole moietyAnticancer, antimicrobial, anticonvulsant
2-(benzothiazol-2-ylthio)methylquinazolin-4(3H)-oneSimilar thioether linkage with benzothiazoleAnticancer activity
Benzimidazole derivativesContains benzimidazole ringAntimicrobial and anticancer properties

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer effects. Notably, these compounds have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The inhibition of this pathway can potentially reduce tumor growth and metastasis.

A study demonstrated that modifications to the quinazolinone core can enhance the anticancer efficacy of the derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of bacterial and fungal strains. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungal strains : Candida albicans, Aspergillus niger

The compound exhibited a broad spectrum of antimicrobial activity, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant strains .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of quinazolinone derivatives have shown promising results. Compounds similar to this compound were tested in vivo using the pentylenetetrazole-induced seizure model. The findings indicated that these compounds act as positive allosteric modulators at the GABA_A receptor, enhancing their anticonvulsant effects .

Case Studies

  • Anticancer Efficacy : A study focusing on the synthesis and evaluation of quinazolinone derivatives reported that specific modifications led to enhanced inhibitory activity against VEGFR-2, with IC50 values significantly lower than those of existing treatments .
  • Antimicrobial Spectrum : A comprehensive evaluation of 28 synthesized derivatives demonstrated considerable antibacterial activity against multiple strains, with some showing effectiveness comparable to standard antibiotics .
  • Anticonvulsant Mechanism : In vivo studies highlighted the potential mechanism by which these compounds exert their anticonvulsant effects through modulation of GABA_A receptors, providing insights into their pharmacodynamic profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one?

  • The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key factors include solvent choice (e.g., DMSO or ethanol for reaction kinetics), temperature control (reflux conditions), and microwave-assisted techniques to reduce reaction time and improve yield . Purification often employs column chromatography, and yields range from 55–75% depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of aromatic protons, thioether linkages, and quinazolinone carbonyl groups.
  • Infrared (IR) Spectroscopy: Identifies functional groups like C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. How is the compound’s purity assessed during synthesis?

  • Thin-layer chromatography (TLC) monitors reaction progress. High-performance liquid chromatography (HPLC) quantifies purity (>95% required for biological assays) .

Q. What initial biological screening assays are recommended?

  • Antimicrobial: Disc diffusion or microdilution assays against Staphylococcus aureus and Klebsiella pneumoniae .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., A-549, HepG2) with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How do substituent modifications influence bioactivity?

  • Thioether to sulfinyl oxidation (using H₂O₂) enhances antiulcer activity by improving target binding .
  • Heteroaryl substitutions (e.g., triazoles) improve antimicrobial potency but may reduce cytotoxicity in cancer models due to steric effects . Quantitative structure-activity relationship (QSAR) models can guide rational design .

Q. What computational tools predict target engagement?

  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to COX-2, EGFR, or microbial enzymes. Compounds with azole substituents show high affinity for COX-2 (ΔG < -8 kcal/mol) .
  • MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in biological data across studies?

  • Example: A derivative may show high in vitro antimicrobial activity but poor in vivo efficacy. Factors to investigate:

  • Pharmacokinetic properties (e.g., metabolic stability via liver microsome assays).
  • Solubility limitations (use logP calculations and amend with hydrophilic groups).
  • Off-target effects (proteome-wide affinity profiling) .

Q. What mechanistic insights explain antitumor activity?

  • Quinazolinones inhibit topoisomerase II and EGFR kinase. For example, 2-((benzo[d]oxazol-2-ylthio)methyl) derivatives induce apoptosis in HCT-8 cells via caspase-3 activation (confirmed by Western blot) and G1/S cell cycle arrest (flow cytometry) .

Q. How to optimize reaction conditions for scale-up?

  • Solvent selection: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
  • Catalysts: Use nano-catalysts (e.g., Pd/C) for Suzuki couplings to improve yield and reduce waste .
  • Process analytical technology (PAT): Real-time monitoring via FTIR ensures consistency in multi-gram syntheses .

Key Methodological Recommendations

  • Synthesis: Prioritize microwave-assisted reactions for time efficiency .
  • Characterization: Combine XRD with spectroscopy for unambiguous structural assignment.
  • Biological Testing: Use orthogonal assays (e.g., enzymatic inhibition + cell-based) to validate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.